molecular formula C17H18N2O6 B097824 Thymidine 3'-benzoate CAS No. 17331-53-2

Thymidine 3'-benzoate

Cat. No.: B097824
CAS No.: 17331-53-2
M. Wt: 346.3 g/mol
InChI Key: CZRPYTUJUAJMJJ-BFHYXJOUSA-N
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Description

Thymidine 3’-benzoate is a derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. Thymidine 3’-benzoate is synthesized by esterifying the 3’-hydroxyl group of thymidine with benzoic acid. This modification can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymidine 3’-benzoate typically involves the esterification of thymidine with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to overnight.

Industrial Production Methods: While specific industrial production methods for thymidine 3’-benzoate are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve optimized reaction conditions, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Thymidine 3’-benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and benzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Thymidine and benzoic acid.

    Substitution: Various thymidine derivatives depending on the substituent introduced.

Scientific Research Applications

Thymidine 3’-benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the development of diagnostic tools and assays for nucleic acid research.

Mechanism of Action

Thymidine 3’-benzoate can be compared with other thymidine derivatives, such as:

    Thymidine: The parent compound, which lacks the benzoate modification.

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling.

Uniqueness: Thymidine 3’-benzoate is unique due to its benzoate modification, which can influence its chemical properties and biological activities. This modification can affect the compound’s solubility, stability, and interaction with biological molecules, making it a valuable tool in various research applications.

Comparison with Similar Compounds

  • Thymidine
  • 5-Bromo-2’-deoxyuridine (BrdU)
  • 5-Ethynyl-2’-deoxyuridine (EdU)
  • 5-Iodo-2’-deoxyuridine (IdU)

Properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPYTUJUAJMJJ-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-53-2
Record name Thymidine, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17331-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine 3'-benzoate
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